Ácido hexadecenoico

Descripción general

Descripción

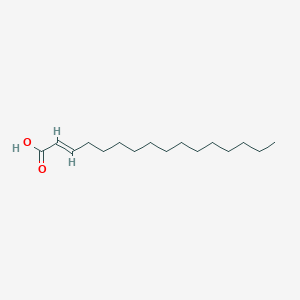

Hexadecenoic acid is a monounsaturated fatty acid that is a component of various biological tissues and fluids. It exists in different isomeric forms, with palmitoleic acid (9-cis-16:1) being a well-known isomer recognized for its role in adipose tissue and signaling activity. Another isomer, sapienic acid (6-cis-16:1), is primarily found in sebum. Trans isomers of hexadecenoic acid are typically associated with dietary sources, such as industrial and dairy fats, but may also form endogenously due to free radical-mediated isomerization, which is connected to cellular stress .

Synthesis Analysis

The biosynthesis of trans-Δ3-hexadecenoic acid has been studied in the green alga Chlorella vulgaris. This acid is a significant component in the phosphatidyl glycerol of photosynthetic tissues and has a high turnover rate in light-grown systems . Additionally, the total synthesis of marine fatty acids, including (Z)-2-methoxy-5-hexadecenoic acid and (Z)-2-methoxy-6-hexadecenoic acid, has been achieved, confirming their structures and cis double-bond stereochemistry .

Molecular Structure Analysis

Hexadecenoic acid isomers have been analyzed for their structural composition, with a focus on the positional isomers of hexadecenoic and octadecenoic acids in human adipose tissue. The cis-9-isomer of hexadecenoic acid predominates among the isomers . A chemical biology approach has been developed for the analysis of hexadecenoic fatty acid isomers, allowing for the unambiguous assignment of the double bond position and geometry .

Chemical Reactions Analysis

Hexadecenoic acid, when terminally labeled with iodine-123, becomes a radiopharmaceutical that concentrates in the myocardium in proportion to regional blood flow. It is rapidly degraded in the myocardium, which makes it useful for estimating regional myocardial perfusion and distinguishing viable ischemic tissue from infarcted tissue .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexadecenoic acid have been explored through its use as a radiopharmaceutical. Iodine-123-labeled hexadecenoic acid has desirable detection and imaging qualities, with clearance half-times for blood and myocardium being 1.7 and 20 minutes, respectively. This compound allows for the acquisition of high-quality images in a short time, which is advantageous for clinical applications .

Relevant Case Studies

Several studies have utilized iodine-123-labeled hexadecenoic acid for myocardial imaging. The compound's ability to provide rapid and clear images makes it a potential tool for clinical application in the diagnosis and evaluation of myocardial perfusion and infarction . The antimicrobial activity of synthesized marine fatty acids, including hexadecenoic acid isomers, has been demonstrated against Gram-positive bacteria, indicating potential applications in medical treatments .

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

Los isómeros posicionales del ácido hexadecenoico se consideran ácidos grasos con propiedades antiinflamatorias . El más conocido de ellos, el ácido palmitoleico (ácido cis-9-hexadecenoico, 16:1n-7), se ha identificado como una lipokina con importantes acciones beneficiosas en las enfermedades metabólicas .

Enfermedades Metabólicas

El ácido palmitoleico se ha identificado como una lipokina con importantes acciones beneficiosas en las enfermedades metabólicas . Esto sugiere que podría utilizarse en el tratamiento o prevención de afecciones como la diabetes o la obesidad.

Aterosclerosis

El ácido hipogeico (ácido cis-7-hexadecenoico, 16:1n-9) se ha considerado como un posible biomarcador de la formación de células espumosas durante la aterosclerosis . Esto podría utilizarse potencialmente para la detección temprana y el tratamiento de esta enfermedad.

Regulación Celular

Se sabe muy poco sobre la regulación de los niveles de ácido hexadecenoico y su distribución y movilización entre los diferentes depósitos de lípidos dentro de la célula . Esto abre un nuevo campo de estudio para comprender el papel de este compuesto en la regulación celular.

Respuestas Inflamatorias

Los ácidos hexadecenoicos son liberados selectivamente por la fosfolipasa A2 del grupo VIA independiente del calcio en condiciones de activación . Esto sugiere que podrían desempeñar un papel en la respuesta del cuerpo a la inflamación y las lesiones.

Propiedades Similares a los Factores de Crecimiento

Una parte significativa del ácido hexadecenoico liberado se transfiere a otros fosfolípidos para formar fosfoinosítidos que contienen hexadecenoato, los cuales se sabe que poseen propiedades similares a los factores de crecimiento .

Propiedades Antidiabéticas y Antiinflamatorias

El ácido hexadecenoico también se utiliza para formar ésteres de ácidos grasos de ácidos grasos hidroxilados, compuestos con conocidas propiedades antidiabéticas y antiinflamatorias .

Investigación Química

El ácido hexadecenoico y sus productos relacionados se utilizan para la investigación científica en diversos campos . Por ejemplo, puede utilizarse como patrón en química analítica o como bloque de construcción en síntesis orgánica

Mecanismo De Acción

Target of Action

Hexadecenoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid . It primarily targets cells in the liver and adipose tissue . The primary role of these targets is to regulate metabolic processes such as insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Mode of Action

Hexadecenoic acid interacts with its targets by being synthesized from palmitic acid through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . This interaction results in changes in the metabolic processes of the target cells, leading to effects such as increased insulin sensitivity and β cell proliferation .

Biochemical Pathways

The synthesis of hexadecenoic acid involves the desaturation of palmitic acid, a process that occurs in an enzyme system prepared from rat liver . This process results in the formation of 2-trans-Hexadecenoic acid and 9-cis-hexadecenoic acid (palmitoleic acid) . These fatty acids play key roles in physiology and pathophysiology, and are considered as biomarkers of health .

Pharmacokinetics

It is known that hexadecenoic acid is a major component of palm oil and is also found in meats, cheeses, butter, and other dairy products . This suggests that it is absorbed through the digestive system and distributed throughout the body via the bloodstream.

Result of Action

The action of hexadecenoic acid results in various molecular and cellular effects. For instance, it has been found to have a radical scavenging efficiency on nitric oxide radicals . Furthermore, it has been described as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Action Environment

The action, efficacy, and stability of hexadecenoic acid can be influenced by various environmental factors. For instance, the synthesis of hexadecenoic acid from palmitic acid is influenced by the presence of certain enzymes in the liver . Furthermore, the dietary intake of foods rich in hexadecenoic acid, such as palm oil and dairy products, can influence its levels in the body .

Safety and Hazards

Direcciones Futuras

Hexadecenoic fatty acids are emerging health biomarkers, and in particular the ratio between palmitoleic acid (9 cis -16:1) and palmitic acid (16:0) affords the delta-9 desaturase index that is increased in obesity . These findings open new perspectives for plasma lipidomics involving monounsaturated fatty acids, highlighting future developments for their evaluation in different health conditions including free radical stress .

Propiedades

IUPAC Name |

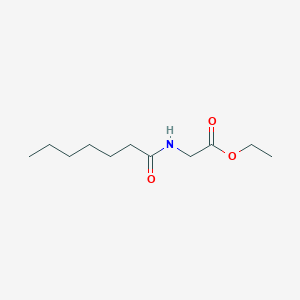

(E)-hexadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312626 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-Hexa-dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

929-79-3, 25447-95-4, 629-56-1 | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

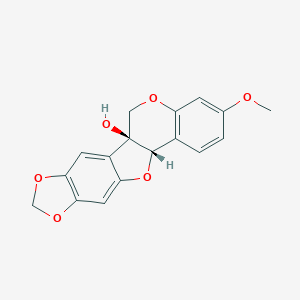

![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)